molecular formula C9H10ClNO B3181300 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 745075-80-3

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B3181300
CAS No.: 745075-80-3
M. Wt: 183.63 g/mol
InChI Key: HVRUTPMBYKOXBN-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with the molecular formula C9H10ClNO It is characterized by a cyclopenta[b]pyridine core structure with a chlorine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . The reaction conditions include refluxing the mixture in an appropriate solvent, followed by purification steps such as filtration and washing with water, ethanol, and hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

    Reduction: The major products include 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine and 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the 7-position can form hydrogen bonds with active sites, while the chlorine atom and methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclopenta[b]pyridine core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4,7,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRUTPMBYKOXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 2
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 4
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 5
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 6
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

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